5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole
Description
5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chloromethyl group at position 5 and an isopropyl group at position 3. This structure confers unique reactivity due to the electron-withdrawing thiadiazole ring and the steric bulk of the isopropyl group. The chloromethyl moiety is a key reactive site, enabling nucleophilic substitutions for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNZTLAPFKRHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted precursor with a thiadiazole-forming reagent under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process and improve yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Reaction Pathway for 5-Chloro-3-isopropyl-1,2,4-thiadiazole :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2-Methylpropanimidamide HCl | NaOH (50%), CH₂Cl₂, 0–20°C, 5.3h | 5-Chloro-3-isopropyl-1,2,4-thiadiazole | 3.8g |
This intermediate can undergo further functionalization, such as chloromethylation , to introduce the chloromethyl group. While specifics for this step are not documented in the provided sources, analogous reactions for thiadiazoles often involve:
-
Electrophilic substitution at the sulfur or nitrogen atoms.
-
Nucleophilic displacement of chlorine with methylating agents (e.g., CH₃Cl in basic conditions).
Reactivity of the Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety is highly reactive, enabling:
Nucleophilic Substitution
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | Amines, Alcohols | Substituted thiadiazole ethers/amines | Agrochemical intermediates |
| Hydrolysis | H₂O (acidic/basic) | Hydroxymethyl derivatives | Pharmaceuticals |
Elimination Reactions
Under basic conditions, dehydrohalogenation may yield vinyl-thiadiazoles , which are valuable in polymer chemistry.
Thermal and Stability Data
Key physicochemical properties influencing reactivity :
| Property | Value |
|---|---|
| Boiling Point | 239.8±23.0°C |
| Vapour Pressure | 0.1±0.5 mmHg at 25°C |
| Flash Point | 98.8±22.6°C |
| LogP (Partition Coefficient) | 2.24 |
These properties suggest moderate thermal stability, with decomposition likely above 240°C. The chloromethyl group’s polarity (LogP = 2.24) facilitates solubility in organic solvents, supporting reactions in dichloromethane or ethyl acetate .
Scientific Research Applications
Medicinal Chemistry
5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole is being investigated for its potential as a pharmacophore in drug development. Its derivatives have shown promising biological activities, including:
- Anticancer Properties : Several studies have reported the anticancer activity of thiadiazole derivatives. For example, derivatives similar to this compound have exhibited significant growth inhibition against various cancer cell lines. In vitro studies indicate IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that thiadiazole derivatives possess moderate to potent antibacterial and antifungal activities .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(Chloromethyl)-3-isopropyl | MCF-7 | TBD |
| Similar Derivative A | HepG2 | 9.6 |
| Similar Derivative B | MCF-7 | 0.28 |
Material Science
The compound is also being explored for its utility in material science:
- Synthesis of Advanced Materials : Research indicates that this compound can be used in the synthesis of polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for investigating enzymatic mechanisms and cellular processes.
Agrochemicals
The compound is utilized as an intermediate in the synthesis of agrochemicals. Its derivatives are being developed to enhance crop protection strategies against pests and diseases due to their biological activity.
Case Study 1: Anticancer Activity
A study by Plech et al. highlighted the anticancer potential of a series of thiadiazole derivatives, including those based on this compound. The compounds were evaluated for cytotoxicity against various cancer cell lines using the MTT assay. Results indicated significant growth inhibition with some derivatives showing IC50 values comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted by Mahendrasinh et al. focused on synthesizing novel thiadiazole derivatives and evaluating their antimicrobial activities through paper disc diffusion techniques. The findings demonstrated that several synthesized compounds exhibited promising antibacterial activity against both Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isopropyl group may contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Features |
|---|---|---|---|---|
| 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole | C₆H₈ClN₂S | 176.66 (calc.) | 5-(ClCH₂), 3-(i-C₃H₇) | Reactive chloromethyl; steric hindrance |
| 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole | C₉H₆Cl₂N₂S | 245.12 | 5-Cl, 3-(2-Cl-benzyl) | Aromatic substituent; dual Cl atoms |
| 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole | C₆H₉ClN₂S₂ | 208.73 | 3-Cl, 5-(i-C₄H₉S) | Thioether functionality; sulfur-rich |
| 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole | C₆H₉ClN₂O | 160.60 | Oxadiazole core; 5-(ClCH₂), 3-i-C₃H₇ | Oxygen heteroatom; lower molecular weight |
| 5-Chloro-3-ethyl-1,2,4-thiadiazole | C₄H₅ClN₂S | 148.62 | 5-Cl, 3-C₂H₅ | Smaller alkyl substituent; less steric |
Key Observations :
Physical Properties
Table 2: Estimated Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) |
|---|---|---|---|
| This compound | ~230–250 (est.) | ~1.3 (est.) | ~500–1000 (est.) |
| 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | 197–230 | 1.24 | 5955–12804 |
| 5-Chloro-3-ethyl-1,2,4-thiadiazole | N/A | N/A | Low (hydrophobic) |
Notes:
- The target compound’s estimated lower water solubility compared to oxadiazole derivatives () stems from the thiadiazole ring’s reduced polarity.
- Boiling points are influenced by molecular weight and intermolecular forces; sulfur-containing compounds often exhibit higher boiling points than oxygen analogs .
Biological Activity
5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a thiadiazole ring which is recognized for its electron-deficient nature and ability to undergo nucleophilic substitutions. This characteristic makes it an attractive scaffold for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- In Vitro Cytotoxicity : The compound exhibited cytotoxic effects in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were significantly lower compared to standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.097 |
| Similar Thiadiazoles | HepG2 | 0.15 |
These findings suggest that modifications on the thiadiazole core can enhance anticancer activity.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds derived from thiadiazoles showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming traditional antibiotics like streptomycin .
| Compound Type | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32.6 |
| Other Thiadiazoles | S. aureus | 62.5 |
The biological activity of thiadiazoles is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the thiadiazole ring allows for interactions that may disrupt cellular functions leading to apoptosis in cancer cells or inhibit bacterial growth.
Case Studies
- Study on Anticancer Properties : A recent study evaluated various thiadiazole derivatives against cancer cell lines and found that the presence of substituents at specific positions significantly influenced their cytotoxicity profiles .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of substituted thiadiazoles against various pathogens, revealing that certain modifications led to enhanced activity against resistant strains .
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of chloroacetamidine derivatives with sulfur-containing reagents. A classic method involves reacting chloroacetamidine with trichloromethanesulphenyl chloride under controlled reflux conditions (54°C, 2 mmHg), yielding 5-chloro-3-chloromethyl-1,2,4-thiadiazole . Alternative routes use POCl3 as a cyclizing agent in refluxing conditions (90°C, 3 hours), followed by pH adjustment and recrystallization for purification .
- Key Variables : Temperature, stoichiometry of reagents, and reaction time critically affect yield. For example, excess POCl3 improves cyclization efficiency but requires careful neutralization to isolate the product .
| Synthetic Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Goerdeler cyclization | Chloroacetamidine, trichloromethanesulphenyl chloride | 54°C, 2 mmHg | ~60-70% | |
| POCl3-mediated cyclization | POCl3, N-phenylthiosemicarbazide | 90°C reflux, pH 8-9 | ~50-65% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thiadiazole core and substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>97%), while mass spectrometry (MS) validates molecular weight (169.02 g/mol) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use amber glass bottles for storage to prevent photodegradation . Chlorinated intermediates require handling in fume hoods with nitrile gloves and lab coats. First-aid measures for skin contact include immediate washing with water and medical evaluation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodology : Employ a 2³ factorial design to test variables: temperature (50–90°C), reagent molar ratio (1:1 to 1:3), and reaction time (1–5 hours). Statistical analysis (ANOVA) identifies significant factors. For example, POCl3 concentration and temperature are often primary drivers of yield .
Q. What structural modifications enhance the bioactivity of this thiadiazole derivative?
- Methodology : Replace the chloromethyl group with amino or thiol moieties to study Structure-Activity Relationships (SAR). For instance, substituting with a phenylamino group (as in 5-phenylamino-1,3,4-thiadiazole derivatives) increases antimicrobial activity . Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like bacterial dihydrofolate reductase .
Q. Can computational chemistry elucidate the reaction mechanism of thiadiazole formation?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization. Reaction path searches using quantum chemical software (e.g., Gaussian) reveal energy barriers for intermediates, guiding experimental optimization .
Q. How to resolve contradictions in reported synthesis yields across studies?
- Methodology : Compare methodologies from conflicting studies (e.g., vs. ). Reproduce both protocols under controlled conditions, noting impurities (e.g., unreacted starting materials) via Thin-Layer Chromatography (TLC). Systematic variation of catalysts (e.g., Lewis acids) may reconcile discrepancies .
Q. What strategies enable selective functionalization of the chloromethyl group?
- Methodology : Nucleophilic substitution with NaN3 or KSCN in DMF introduces azide or thiocyanate groups, respectively. Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) further diversifies the scaffold. Monitor regioselectivity using ¹H NMR .
Q. How does environmental pH affect the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
